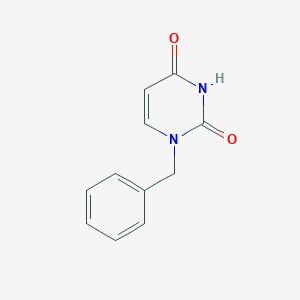
1-Benzyluracil
Cat. No. B189425
Key on ui cas rn:
717-00-0
M. Wt: 202.21 g/mol
InChI Key: VYBPQVFJJKEBLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07018786B2
Procedure details


A suspension of 10 g (89 mmol) of uracil and 24.6 g of potassium carbonate in 350 mL DMF was stirred for 12 hours at room temperature, after which 16.5 mL (139 mmol) of benzyl bromide was added and the reaction allowed to continue for 2 days at room temperature. The undissolved residue was removed by filtration and the solvent removed from the filtrate under reduced pressure. 150 mL water was added to the residue and the mixture extracted 3 times with 100 mL methylene chloride. The collected methylene chloride fractions were washed with water, dried over MgSO4 and evaporated to dryness under reduced pressure. The residue was treated with a small amount of chloroform/methanol 40:1 from which 1-benzyluracil partially crystallizes. 2.6 g 1-benzyluracil was isolated by filtration and the rest was isolated by preparative column chromatography, using chloroform/methanol 40:1 giving a yield of 3.95 g (22%)(m.p. 168–170° C., Lit. 168–170° C., Kundu et al., J. Chem. Soc. Perkin Trans 1, 1985, 1295).



Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3].C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>CN(C=O)C>[CH2:15]([N:1]1[CH:8]=[CH:7][C:5](=[O:6])[NH:4][C:2]1=[O:3])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(=O)NC(=O)C=C1
|
|
Name
|
|
|
Quantity
|
24.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
16.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 12 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WAIT
|
Type
|
WAIT
|
|
Details
|
to continue for 2 days at room temperature
|
|
Duration
|
2 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The undissolved residue was removed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed from the filtrate under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
150 mL water was added to the residue
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture extracted 3 times with 100 mL methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The collected methylene chloride fractions were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated with a small amount of chloroform/methanol 40:1 from which 1-benzyluracil
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partially crystallizes
|
Outcomes


Product
Details
Reaction Time |
12 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(=O)NC(=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.6 g | |
| YIELD: CALCULATEDPERCENTYIELD | 14.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

